Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate
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Overview
Description
“Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate” is a chemical compound with the linear formula C16H15ClN2O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which this compound is a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, a ureido group, and a methoxyphenyl group . The exact molecular structure analysis is not available in the search results.Physical and Chemical Properties Analysis
This compound has a molecular weight of 334.762 . Other specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Drug Discovery Applications
Efficient Synthesis Pathways : Durcik et al. (2020) described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, showcasing the benzo[d]thiazole's utility as a versatile building block in medicinal chemistry. This research demonstrates an elegant pathway for synthesizing derivatives that can be substituted at various positions, potentially encompassing Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate or its analogs, to explore the chemical space around such molecules for drug discovery purposes (Durcik et al., 2020).
Biological Activities
Antiinflammatory Activity : Tozkoparan et al. (1998) synthesized and characterized a series of thiazolo[3,2‐a]pyrimidines, demonstrating their antiinflammatory properties. Although the specific compound is not directly referenced, this research illuminates the antiinflammatory potential of structurally related compounds, indicating a possible area of application for this compound derivatives (Tozkoparan et al., 1998).
Anticancer and Antimicrobial Activities : Studies by Mohamed (2014) on derivatives of benzothiazole indicate the potential for anticancer activity. While the focus was not directly on this compound, the research into benzothiazole derivatives offers insights into the compound's potential utility in developing anticancer agents, as well as its antimicrobial properties (Mohamed, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “Methyl 2-(3-(5-chloro-2-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate” are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures, such as those containing a thiazole ring, have been shown to exhibit diverse biological activities .
Biochemical Pathways
Thiazole derivatives, however, have been associated with various biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Some thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .
Properties
IUPAC Name |
methyl 2-[(5-chloro-2-methoxyphenyl)carbamoylamino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-24-13-6-4-10(18)8-12(13)19-16(23)21-17-20-11-5-3-9(15(22)25-2)7-14(11)26-17/h3-8H,1-2H3,(H2,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMMSDGIQOOKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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